1-(4,8-Dimethylnonyl)-2,3-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

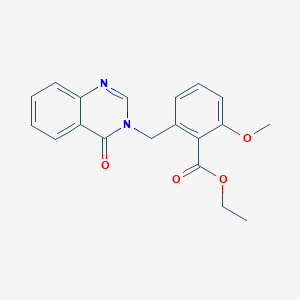

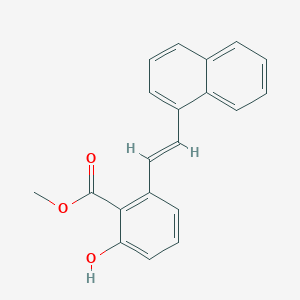

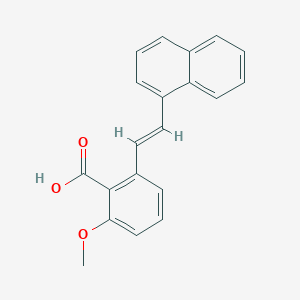

“1-(4,8-Dimethyl-nonyl)-2,3-dimethoxy-benzene” is a chemical compound with the molecular formula C21H36O . It is also known by other names such as “1-(8-METHOXY-4,8-DIMETHYLNONYL)-4-(1-METHYLETHYL)BENZENE”, “MV-678”, and "PRO-DRONE" .

Molecular Structure Analysis

The molecular structure of “1-(4,8-Dimethyl-nonyl)-2,3-dimethoxy-benzene” is characterized by its molecular formula C21H36O . The InChIKey for this compound is LTNBHNLTEGZRFB-UHFFFAOYSA-N .Scientific Research Applications

Novel Ligand Precursors and Cycloeliminations

The compound 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, related to the core structure of interest, have been utilized in the development of novel ligand precursors through intramolecular cycloeliminations. This process leads to the selective formation of 1,5-dihydro-s-indacenes, showcasing a high yield and efficiency in synthesizing these ligands, which are pivotal in various chemical reactions and potential applications in materials science. The study demonstrates the influence of methyl groups on the central benzene ring in directing the regiospecific cycloeliminations, highlighting the compound's utility in synthesizing complex molecular architectures (Dahrouch et al., 2001).

Synthesis of Dimethoxy Phenethylamine

In another application, a synthetic route to produce 2,5-dimethoxy phenethylamine, related to the dimethoxy functionality present in the compound of interest, was developed. This process involves bromination and a series of reactions including Grignard reaction, hydroxyethylation, and esterification, showcasing the compound's role in synthesizing valuable chemical intermediates. Such intermediates have extensive industrial perspectives, especially in pharmaceuticals and organic materials (Lin Yuan-bin, 2007).

Copolymerization and Material Science

Novel trisubstituted ethylenes, including dimethyl and dimethoxy ring-substituted variants similar to the compound , have been prepared and copolymerized with styrene. These compounds illustrate the versatility of dimethoxy- and methyl-substituted benzenes in creating novel polymeric materials with potential applications in various fields, including coatings, adhesives, and advanced material sciences. The synthesis and characterization of these ethylenes provide insights into the development of new materials with tailored properties (Wasilewski et al., 2021).

Corrosion Inhibition

A study on spirocyclopropane derivatives, which share structural motifs with the compound , demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of dimethoxy groups, similar to those in the compound of interest, was shown to enhance adsorption onto the metal surface, providing significant protection against corrosion. This application highlights the potential of such compounds in the field of corrosion protection and materials preservation, contributing to the development of more durable and long-lasting materials (Chafiq et al., 2020).

Properties

IUPAC Name |

1-(4,8-dimethylnonyl)-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-15(2)9-6-10-16(3)11-7-12-17-13-8-14-18(20-4)19(17)21-5/h8,13-16H,6-7,9-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYENCYXNCUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC1=C(C(=CC=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate](/img/structure/B6339086.png)

![[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate](/img/structure/B6339090.png)

![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B6339124.png)

![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)